[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate
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Description
[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C36H54O5S and its molecular weight is 598.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystal Dimers and Twist-bend Nematic Phase
Research on methylene-linked liquid crystal dimers, like 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, shows that these compounds exhibit two monotropic mesophases. The lower temperature phase is identified as a twist-bend nematic phase, demonstrating the unique transitional properties of methylene-linked odd-membered dimers due to their bent geometry, which leads to a negative bend elastic constant (Henderson & Imrie, 2011).
Environmental Presence of Novel Brominated Flame Retardants
The occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods, raises concerns about their environmental fate and toxicity. This critical review highlights the increasing application of NBFRs and the significant knowledge gaps in their monitoring and analytical methods, emphasizing the need for further research (Zuiderveen et al., 2020).
Acetaminophen Degradation by Advanced Oxidation Processes
A comprehensive review on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) collects, organizes, and summarizes state-of-the-art studies on ACT by-products, their biotoxicity, and proposed degradation pathways. The review also uses the Fukui function for predicting the most reactive sites in the ACT molecule, contributing to enhancing the degradation of ACT by AOP systems (Qutob et al., 2022).
Bioactive Marker: 4-Hydroxynonenal
4-Hydroxynonenal (HNE) is extensively studied for its biological activities and methods of identification in cells and tissues, highlighting its role as a reliable marker of oxidative stress and its potential in disease causation and growth modulation. This review emphasizes recent studies and the importance of HNE in connecting genomics and proteomics (Žarković, 2003).
Environmental and Biological Activity of Cyclopenta[c]Phenanthrenes
A review on the chemistry and biological activity of cyclopenta[c]phenanthrenes (CP[c]Phs) discusses their environmental occurrence, chemical synthesis methods, and their effects on living organisms, particularly fish. Despite their less potent nature in inducing CYP1A gene expression compared to known Ah-receptor agonists, CP[c]Ph compounds exhibit genotoxic properties and potential environmental hazards (Brzuzan et al., 2013).
Properties
IUPAC Name |
[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O5S/c1-25-10-13-29(14-11-25)42(37,38)40-23-7-8-26(2)31-16-17-32-30-15-12-27-24-28(41-34-9-5-6-22-39-34)18-20-35(27,3)33(30)19-21-36(31,32)4/h10-14,26,28,30-34H,5-9,15-24H2,1-4H3/t26-,28+,30+,31-,32+,33+,34?,35+,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLGRHMKQKWRS-CJJDLHHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CCCCO6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6CCCCO6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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